4-ethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide 4-ethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1019098-77-1
VCID: VC11930272
InChI: InChI=1S/C22H22N6O2S/c1-3-17-4-10-20(11-5-17)31(29,30)27-19-8-6-18(7-9-19)23-21-12-13-22(25-24-21)28-15-14-16(2)26-28/h4-15,27H,3H2,1-2H3,(H,23,24)
SMILES: CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC(=N4)C
Molecular Formula: C22H22N6O2S
Molecular Weight: 434.5 g/mol

4-ethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide

CAS No.: 1019098-77-1

Cat. No.: VC11930272

Molecular Formula: C22H22N6O2S

Molecular Weight: 434.5 g/mol

* For research use only. Not for human or veterinary use.

4-ethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide - 1019098-77-1

Specification

CAS No. 1019098-77-1
Molecular Formula C22H22N6O2S
Molecular Weight 434.5 g/mol
IUPAC Name 4-ethyl-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide
Standard InChI InChI=1S/C22H22N6O2S/c1-3-17-4-10-20(11-5-17)31(29,30)27-19-8-6-18(7-9-19)23-21-12-13-22(25-24-21)28-15-14-16(2)26-28/h4-15,27H,3H2,1-2H3,(H,23,24)
Standard InChI Key DHKIDVVKUSXSFV-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC(=N4)C
Canonical SMILES CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC(=N4)C

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features:

  • A benzene sulfonamide core substituted with an ethyl group at the para position.

  • A pyridazine ring linked via an amino group to a phenyl ring.

  • A 3-methyl-1H-pyrazole substituent at the 6-position of the pyridazine ring.

The IUPAC name is 4-ethyl-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide .

Physicochemical Data

PropertyValueSource
Molecular FormulaC<sub>22</sub>H<sub>22</sub>N<sub>6</sub>O<sub>2</sub>S
Molecular Weight434.5 g/mol
CAS Number1019098-77-1
SMILESCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC(=N4)C
InChI KeyDHKIDVVKUSXSFV-UHFFFAOYSA-N

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step reactions :

  • Pyrazole and pyridazine ring formation: Condensation of hydrazine derivatives with diketones or aldehydes.

  • Coupling reactions: Introduction of the amino-phenyl linker via Buchwald-Hartwig amination or nucleophilic aromatic substitution.

  • Sulfonamide incorporation: Reaction of the amine intermediate with 4-ethylbenzenesulfonyl chloride.

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR): Confirmed proton environments and connectivity.

  • Infrared Spectroscopy (IR): Identified sulfonamide (S=O, ~1350 cm<sup>−1</sup>) and amine (N–H, ~3300 cm<sup>−1</sup>) groups.

  • Mass Spectrometry (MS): Molecular ion peak at m/z 434.5 [M+H]<sup>+</sup> .

Biological Activities and Mechanisms

Antimicrobial and Antifungal Activity

Pyridazine-pyrazole hybrids exhibit broad-spectrum activity . For example, analogs with ethyl groups showed 70–90% inhibition against Candida albicans at 10 µM .

Anticancer Applications

Pyrazolylbenzothiazole derivatives (e.g., Patent US8754233B2) demonstrate kinase inhibition, particularly against integrin-linked kinase (ILK), a target in metastatic cancers .

Pharmacological and Toxicological Considerations

Drug-Likeness

  • Lipinski’s Rule Compliance: Molecular weight <500, H-bond donors <5, H-bond acceptors <10 .

  • ADME Profile: High solubility (logP ~3.2) but potential CYP450 interactions due to the pyridazine ring.

Toxicity Risks

  • Hypersensitivity: Sulfonamide groups may trigger allergic reactions .

  • Environmental Persistence: Sulfonamides resist biodegradation, posing ecological risks .

Research Gaps and Future Directions

  • Target Validation: No in vivo studies confirm COX-II or carbonic anhydrase inhibition.

  • Structural Optimization: Modifying the ethyl or pyrazole groups could enhance selectivity.

  • Toxicology Studies: Acute and chronic toxicity profiles remain uncharacterized.

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